Desthiobiotin-PEG3-Azide is a chemical compound that combines desthiobiotin, a sulfur-free analog of biotin, with a polyethylene glycol (PEG) spacer and an azide functional group. This compound is significant in biochemical and bioconjugation research due to its ability to bind to streptavidin with high specificity, albeit with lower affinity compared to biotin. Desthiobiotin-PEG3-Azide is utilized in various scientific fields, including chemistry, biology, medicine, and industrial applications.
Desthiobiotin-PEG3-Azide is categorized under bioconjugates and is primarily synthesized for research purposes. Its chemical identity is represented by the CAS number 1951424-99-9. The compound is recognized for its unique properties that facilitate the study of protein interactions and the development of targeted therapeutic agents .
The synthesis of Desthiobiotin-PEG3-Azide typically involves the conjugation of desthiobiotin with a PEG linker that terminates in an azide group. The process generally employs standard peptide coupling reactions, utilizing reagents such as N-hydroxysuccinimide esters and carbodiimides to facilitate the formation of amide bonds.
The industrial production of Desthiobiotin-PEG3-Azide follows similar principles but is optimized for scalability and purity, often employing automated peptide synthesizers and high-throughput purification techniques .
Desthiobiotin-PEG3-Azide features a core structure that consists of:
The molecular formula for Desthiobiotin-PEG3-Azide can be represented as C₁₈H₃₃N₃O₉S, highlighting its complex structure that facilitates its biochemical applications .
Desthiobiotin-PEG3-Azide primarily undergoes click chemistry reactions, especially the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is characterized by its efficiency and specificity, forming stable triazole linkages.
The major product formed from these reactions retains the biotin-like binding properties of desthiobiotin while incorporating functional moieties from the alkyne partner.
The mechanism of action for Desthiobiotin-PEG3-Azide revolves around its binding affinity to streptavidin. The PEG spacer enhances binding efficiency by providing flexibility and reducing steric hindrance. The azide group allows for subsequent click chemistry reactions, facilitating the formation of stable triazole linkages with alkyne-functionalized molecules.
The primary molecular target for Desthiobiotin-PEG3-Azide is streptavidin, a protein commonly used in biochemical assays. The binding interaction between desthiobiotin and streptavidin is highly specific, allowing for selective capture and release of target molecules .
Desthiobiotin-PEG3-Azide exhibits several notable physical properties:
Key chemical properties include:
Data on melting point, boiling point, or specific gravity may vary based on purity and synthesis methods but are generally not extensively documented in available literature .
Desthiobiotin-PEG3-Azide finds extensive applications across various scientific domains:
Desthiobiotin-PEG3-Azide serves as a cornerstone reagent in CuAAC (Cu(I)-catalyzed azide-alkyne cycloaddition), enabling precise biomolecular conjugation through its terminal azide group. This reaction forms a stable 1,2,3-triazole linkage between the azide and terminal alkynes on target molecules under catalytic copper conditions. Key advantages include rapid kinetics (typically completing within 1-2 hours) and bioorthogonality, allowing reactions in complex biological matrices like cell lysates without interfering with native functional groups [2] .
However, recent research reveals significant limitations in specificity. When applied to proteomic studies, CuAAC with alkyne-bearing probes generates substantial background through thiotriazole byproducts (Figure 1B). These artifacts arise from copper-mediated reactions between alkynes, azides, and cysteine thiols in proteins, leading to false-positive identifications in functional proteomics. Diagnostic ion mining via high-resolution mass spectrometry has identified characteristic mass differences (~596.33 Da) and fragment patterns confirming thiotriazole adducts, which constituted up to 60% of peptide identifications in metabolic labeling experiments [2].
Table 1: Performance Comparison of CuAAC Under Standard vs. Modified Conditions
Parameter | Standard CuAAC | Modified CuAAC |
---|---|---|
Thiotriazole Byproduct | 1,200+ PSMs* | Undetectable |
Diagnostic Ions (m/z) | 596.3286 | Absent |
Reaction Time | 1.5 hours | 2 hours |
Biotinylated Protein Yield | 92% | 89% |
Background Protein Binding | High (20-60%) | Reduced by >90% |
*Peptide Spectrum Matches in mass spectrometry analysis [2]
Optimization strategies include:
SPAAC provides a copper-free alternative leveraging ring strain in cyclooctynes to drive triazole formation with azides. Desthiobiotin-PEG3-Azide’s hydrophilic PEG spacer enhances solubility in physiological buffers, making it ideal for live-cell labeling where copper toxicity precludes CuAAC. The reaction proceeds at physiologically relevant temperatures (37°C) with second-order rate constants reaching 0.1–0.5 M⁻¹s⁻¹ [9].
Recent innovations in SPAAC focus on structural optimization:
Notably, SPAAC eliminates thiotriazole artifacts observed in CuAAC, as confirmed by the absence of diagnostic ions at m/z 596.33 in mass spectrometry workflows. This specificity is critical for accurate target identification in activity-based protein profiling (ABPP) [2].
The triethylene glycol (PEG3) spacer in Desthiobiotin-PEG3-Azide provides critical spatial separation between the desthiobiotin affinity tag and conjugated biomolecules. Compared to hydrocarbon linkers, the PEG3 spacer:
Table 2: Impact of Spacer Design on Streptavidin Binding Efficiency
Linker Type | Spacer Length (Å) | Binding Affinity (Kd) | Elution Efficiency |
---|---|---|---|
PEG3 | 20.3 | 10⁻¹¹ M | 98% |
PEG₄ | 27.1 | 10⁻¹¹ M | 97% |
C6 Alkyl | 11.5 | 10⁻⁹ M | 85% |
Biotin-X (no spacer) | 0 | 10⁻¹⁵ M | <5% |
Data adapted from streptavidin binding assays [3] [5] [6]
Spacer length optimization balances accessibility and labeling density:
Desthiobiotin’s structural distinction—lacking biotin’s thiophane ring sulfur—drives significant functional differences:
Binding Mechanism
Elution Specificity Advantages
Table 3: Functional Comparison of Biotinylation Reagents
Property | Desthiobiotin-PEG3-Azide | Biotin-PEG3-Azide | 2-Iminobiotin |
---|---|---|---|
Streptavidin Kd | 10⁻¹¹ M | 10⁻¹⁵ M | 10⁻⁸ M |
Elution Conditions | pH 7.4, 5mM biotin | 6M guanidine HCl, pH 1.5 | pH 4.0 buffer |
Elution Efficiency | >95% | <10% | 60–75% |
Reusability of Affinity Matrix | 5–10 cycles | 1–2 cycles | 3–5 cycles |
Endogenous Biotin Interference | Minimal | Severe | Moderate |
Data from comparative pull-down assays [3] [4] [5]
Biological context enhances desthiobiotin’s utility: marine bacteria convert extracellular desthiobiotin to biotin via bioB synthase, demonstrating its bioavailability. This metabolic flexibility mirrors desthiobiotin’s role in laboratory systems as a reversible affinity handle [8].
Chemical Compounds Referenced
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